![molecular formula C8H7BrF2O B3034290 Benzene, 1-(2-bromoethoxy)-2,4-difluoro- CAS No. 152604-19-8](/img/structure/B3034290.png)
Benzene, 1-(2-bromoethoxy)-2,4-difluoro-
Overview
Description
Benzene derivatives are a significant class of compounds in organic chemistry due to their versatile applications in material science, pharmaceuticals, and organic synthesis. The compound "Benzene, 1-(2-bromoethoxy)-2,4-difluoro-" is not directly mentioned in the provided papers, but the synthesis and properties of related brominated benzene compounds are well-documented, which can provide insights into the behavior of such compounds.
Synthesis Analysis
The synthesis of brominated benzene derivatives can be achieved through various methods. For instance, a cobalt-catalyzed Diels-Alder cycloaddition is used to obtain bromo-functionalized 1,2-bis(trimethylsilyl)benzenes . Another approach involves iridium-mediated C-H activation to introduce boryl groups, which can be further converted to bromo derivatives . Additionally, the synthesis of 1-bromo-4-(3,7-dimethyloctyl)benzene is discussed, which serves as a precursor for graphene nanoribbons . These methods highlight the versatility in synthesizing brominated benzene compounds, which could be applicable to the synthesis of "Benzene, 1-(2-bromoethoxy)-2,4-difluoro-".
Molecular Structure Analysis
The molecular structure of benzene derivatives is crucial for their physical and chemical properties. Single-crystal X-ray analysis is often used to determine the structure, as seen with benzo[1,2-b:4,5-b']dichalcogenophenes, which exhibit planar molecular structures . Density functional theory (DFT) calculations complement experimental methods to predict the structure and properties of such compounds . These techniques could be employed to analyze the molecular structure of "Benzene, 1-(2-bromoethoxy)-2,4-difluoro-".
Chemical Reactions Analysis
Brominated benzene derivatives participate in various chemical reactions. For example, they can undergo Suzuki reactions , serve as intermediates in organometallic synthesis , and engage in radical addition reactions . These reactions are essential for further functionalization and application of the compounds in different chemical contexts.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzene derivatives are influenced by their molecular structure. Properties such as reactivity, fluorescence, and electrochemical behavior can be studied using techniques like cyclic voltammetry (CV), UV-vis spectra , and fluorescence spectroscopy . These properties are critical for the application of these compounds in areas like material science and synthetic chemistry.
Scientific Research Applications
Nanotechnology and Polymer Processing
Benzene derivatives, such as benzene-1,3,5-tricarboxamides (BTAs), have garnered interest in nanotechnology and polymer processing due to their simple structure, wide accessibility, and detailed understanding of their supramolecular self-assembly behavior. These compounds are utilized for their ability to form one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding, driving applications in nanotechnology and polymer processing (S. Cantekin, T. D. de Greef, & A. Palmans, 2012).
Antimicrobial Properties
Research on monoterpenes like p-Cymene, which is structurally related to benzene derivatives, demonstrates a range of biological activities including antimicrobial effects. These properties are crucial for addressing the need for new substances with antimicrobial properties, potentially leading to applications in healthcare and the functionalization of biomaterials and nanomaterials (A. Marchese et al., 2017).
Synthesis of Pharmaceuticals
In pharmaceutical chemistry, benzene derivatives play a critical role. For instance, microwave-assisted synthesis techniques have been developed for benzoxazoles derivatives, highlighting the importance of benzene-based compounds in medicinal chemistry due to their pharmacological activities (M. Özil & E. Menteşe, 2020).
Environmental Bioremediation
The biodegradation of benzene and its derivatives is a significant area of study in environmental science, focusing on the microbial degradation of these compounds as a method of bioremediation. This approach uses natural microbial activity to remove pollutants from the environment, presenting an eco-friendly and economical solution for the decontamination of benzene-polluted environments (Janvi Patel & Dhvani Goti, 2022).
properties
IUPAC Name |
1-(2-bromoethoxy)-2,4-difluorobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O/c9-3-4-12-8-2-1-6(10)5-7(8)11/h1-2,5H,3-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMMOULJNNFMNKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)OCCBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromoethoxy)-2,4-difluorobenzene |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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